
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its piperidine ring structure, which is substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. The piperidine ring structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be compared with other Boc-protected amino acids and piperidine derivatives.
- Similar compounds include (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid and (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a Boc protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3R,5S)-5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
COUSEPKMLOODLP-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O |
Origin of Product |
United States |
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